molecular formula C24H31NO4 B11323487 N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine

Cat. No.: B11323487
M. Wt: 397.5 g/mol
InChI Key: AGIYXPDLWJRDFS-UHFFFAOYSA-N
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Description

(2H-1,3-BENZODIOXOL-5-YL)METHYL-2,2-DIMETHYLOXAN-4-YL]ETHYL})AMINE is a complex organic compound with a unique structure that combines elements of benzodioxole and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2H-1,3-BENZODIOXOL-5-YL)METHYL-2,2-DIMETHYLOXAN-4-YL]ETHYL})AMINE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring, followed by the introduction of the methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The optimization of reaction conditions, such as the use of specific catalysts and solvents, is essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2H-1,3-BENZODIOXOL-5-YL)METHYL-2,2-DIMETHYLOXAN-4-YL]ETHYL})AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2H-1,3-BENZODIOXOL-5-YL)METHYL-2,2-DIMETHYLOXAN-4-YL]ETHYL})AMINE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2H-1,3-BENZODIOXOL-5-YL)METHYL-2,2-DIMETHYLOXAN-4-YL]ETHYL})AMINE involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole derivatives: Compounds with similar benzodioxole structures.

    Methoxyphenyl derivatives: Compounds containing methoxyphenyl groups.

Uniqueness

(2H-1,3-BENZODIOXOL-5-YL)METHYL-2,2-DIMETHYLOXAN-4-YL]ETHYL})AMINE is unique due to its combined structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C24H31NO4

Molecular Weight

397.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methoxyphenyl)-2,2-dimethyloxan-4-yl]ethanamine

InChI

InChI=1S/C24H31NO4/c1-23(2)16-24(11-13-29-23,19-6-4-5-7-20(19)26-3)10-12-25-15-18-8-9-21-22(14-18)28-17-27-21/h4-9,14,25H,10-13,15-17H2,1-3H3

InChI Key

AGIYXPDLWJRDFS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCNCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4OC)C

Origin of Product

United States

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